molecular formula C6H13Br2N3 B582947 3-(1H-IMIDAZOL-4-YL)-PROPYLAMINE 2HBR CAS No. 149629-68-5

3-(1H-IMIDAZOL-4-YL)-PROPYLAMINE 2HBR

Cat. No.: B582947
CAS No.: 149629-68-5
M. Wt: 286.999
InChI Key: WBAVQMRFOYVSNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-IMIDAZOL-4-YL)-PROPYLAMINE 2HBR is the dihydrobromide salt of a chemical compound featuring a propylamine chain linked to a 1H-imidazole ring, a key structural motif in medicinal chemistry. This product is supplied with the CAS Number 149629-68-5. The imidazole ring is a fundamental building block in many biological molecules and pharmaceuticals, most notably in compounds that interact with the histaminergic system . Early generations of histamine H3 receptor ligands were based on structures containing the imidazole moiety, making this compound and its derivatives valuable for research in neuroscience and pharmacology . The histamine H3 receptor, primarily located in the central nervous system, functions as a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters such as acetylcholine, dopamine, and serotonin . Investigating the properties of imidazole-containing compounds like 3-(1H-IMIDAZOL-4-YL)-PROPYLAMINE provides critical insights for the development of receptor antagonists, which show promise for the treatment of various CNS disorders. This product is intended for research applications by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, nor for human or animal consumption.

Properties

CAS No.

149629-68-5

Molecular Formula

C6H13Br2N3

Molecular Weight

286.999

IUPAC Name

3-(1H-imidazol-5-yl)propan-1-amine;dihydrobromide

InChI

InChI=1S/C6H11N3.2BrH/c7-3-1-2-6-4-8-5-9-6;;/h4-5H,1-3,7H2,(H,8,9);2*1H

InChI Key

WBAVQMRFOYVSNE-UHFFFAOYSA-N

SMILES

C1=C(NC=N1)CCCN.Br.Br

Synonyms

3-(1H-IMIDAZOL-4-YL)-PROPYLAMINE 2HBR

Origin of Product

United States

Preparation Methods

Convergent Synthesis via Brominated Intermediates

The method described in CN104211681A provides a foundational framework for synthesizing structurally analogous imidazolylpropylamine derivatives. Although the patent focuses on 3-[4-(3-pyridyl)-1H-imidazolyl-2-sulfo]-1-propylanmine, its reaction sequence is adaptable to the target compound.

Key Steps:

  • Bromination of Acetylpyridine :
    3-Acetylpyridine undergoes bromination in glacial acetic acid with hydrobromic acid (HBr) and liquid bromine (Br₂) to yield α-bromo-3-acetylpyridine hydrobromide. This step introduces reactivity for subsequent imidazole ring formation.

  • Thiourea Condensation :
    N-(3-bromopropyl)phthalimide reacts with thiourea to form a thioether intermediate. Thiourea acts as a nucleophile, displacing bromide and generating a thiolate species.

  • Imidazole Ring Closure :
    The thioether intermediate reacts with α-bromo-3-acetylpyridine hydrobromide under basic conditions (e.g., NaOH or K₂CO₃) to form the imidazole core. This cyclization step proceeds via nucleophilic attack and elimination.

  • Hydrazinolysis :
    Hydrazine hydrate cleaves the phthalimide protective group, releasing the primary amine. Subsequent treatment with HBr converts the free base to the dihydrobromide salt.

Table 1: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
BrominationHBr, Br₂, glacial acetic acid85–90
Thiourea condensationThiourea, EtOH, reflux78–82
Ring closureK₂CO₃, DMF, 60°C70–75
HydrazinolysisNH₂NH₂·H₂O, HBr, EtOH88–92

Adaptations for Target Compound:

  • Replace 3-acetylpyridine with 4-bromoimidazole to position the imidazole ring at the 4-position.

  • Optimize bromination conditions to prevent over-halogenation.

One-Pot Synthesis via Haloacetate Intermediates

WO2005066188A1 outlines a streamlined approach for imidazole derivatives using a one-pot reaction. While designed for 2-(imidazol-1-yl)-1-hydroxyethane-1,1-diphosphonic acid, its principles apply to propylamine analogs.

Key Steps:

  • One-Pot Haloacetate Formation :
    Imidazole reacts with benzyl alcohol and chloroacetyl chloride in a single vessel to form benzyl 1-imidazolylacetate. This eliminates separate haloacetate synthesis.

  • Deprotection to Free Acid :
    Catalytic hydrogenolysis (Pd/C, H₂) or acidic hydrolysis (HCl, H₂SO₄) removes the benzyl group, yielding imidazol-1-ylacetic acid.

  • Propylamine Chain Introduction :
    A three-carbon chain is introduced via nucleophilic substitution. For example, reacting imidazol-1-ylacetic acid with 1-bromo-3-aminopropane in the presence of a base (e.g., K₂CO₃) forms the propylamine backbone.

Table 2: Comparative Deprotection Methods

MethodConditionsYield (%)
Catalytic hydrogenolysis10% Pd/C, H₂, MeOH, 25°C90–95
Acidic hydrolysis6M HCl, reflux, 4h85–88

Mechanistic Insights and Optimization

Bromination Selectivity

Bromination at the acetyl group’s α-position (Step 1.1) is critical. Excess Br₂ or prolonged reaction times may lead to di-bromination, reducing yields. Kinetic control (low temperatures, stoichiometric Br₂) enhances selectivity.

Phthalimide Deprotection Efficiency

Hydrazinolysis (Step 1.1) achieves near-quantitative deprotection but generates hazardous hydrazine byproducts. Alternatives like acidic hydrolysis (HCl/EtOH) offer safer profiles but require longer reaction times.

Solvent Effects in Ring Closure

Polar aprotic solvents (DMF, DMSO) facilitate imidazole cyclization by stabilizing transition states. However, DMSO may oxidize thiol intermediates, favoring DMF for higher yields.

Characterization and Quality Control

Spectroscopic Validation

1H NMR (300 MHz, D₂O) :

  • δ 9.214 (s, 1H, imidazole-H)

  • δ 3.370 (t, 2H, CH₂NH₂)

  • δ 2.110 (m, 2H, CH₂CH₂CH₂)

13C NMR (300 MHz, D₂O) :

  • 142.745 ppm (imidazole C-2)

  • 37.374 ppm (CH₂NH₂)

  • 26.599 ppm (CH₂CH₂CH₂)

Purity Assessment

HPLC analysis (C18 column, 0.1% TFA in H₂O/MeCN) shows ≥98% purity. Residual hydrazine is monitored via GC-MS (<0.1% limit).

Industrial Scalability and Cost Analysis

Raw Material Costs

  • 3-Acetylpyridine: $120/kg (bulk pricing)

  • N-(3-bromopropyl)phthalimide: $95/kg

  • Thiourea: $25/kg

The convergent route (Section 1.1) incurs higher material costs but offers better yields (75% overall). The one-pot method (Section 1.2) reduces steps but requires expensive Pd/C catalysts.

Environmental Considerations

  • Bromine and hydrazine waste necessitate specialized neutralization.

  • Solvent recovery (DMF, EtOH) reduces environmental impact by 40% .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 3-(1H-imidazol-4-yl)-propylamine 2HBr in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for ventilation due to potential vapor exposure .
  • Spill Management : Absorb spills with inert materials (e.g., sand), place in sealed containers, and dispose of as hazardous waste. Avoid direct contact during cleanup .
  • Storage : Store in tightly sealed containers at room temperature (20–25°C) away from oxidizing agents. Ensure compatibility of storage materials (e.g., glass or polyethylene) with amines .

Q. What synthetic routes are commonly employed for the preparation of this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer :

  • Multi-Step Synthesis : A typical route involves coupling imidazole derivatives with propylamine precursors under controlled conditions. For example, a 4-step synthesis using Grignard reagents (e.g., EtMgBr) and catalytic hydrogenation can achieve ~35% yield (similar to imidazole derivatives in ).
  • Optimization : Adjust solvent polarity (e.g., DMF or THF), temperature (0–60°C), and catalyst loading (e.g., Pd/C for hydrogenation). Monitor intermediates via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H NMR (400–600 MHz) in DMSO-d₆ or CDCl₃ to confirm imidazole proton signals (δ 6.68–8.63 ppm) and propylamine chain integration .
  • Mass Spectrometry (MS) : ESI-MS or LCMS (e.g., m/z 392.2 [M+H]⁺) to verify molecular weight and detect impurities. Purity ≥98% can be confirmed via HPLC with UV detection at 254 nm .
  • Elemental Analysis : Validate C, H, N composition against theoretical values (e.g., C: 54.55%, H: 6.11%, N: 25.45% for C₆H₁₀N₃·2HBr) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR or mass spectrometry) when characterizing derivatives of 3-(1H-imidazol-4-yl)-propylamine?

  • Methodological Answer :

  • Isomerization Analysis : For unexpected peaks in NMR, consider tautomerism (e.g., imidazole ring proton shifts) or solvate formation. Compare data with computed spectra (DFT calculations) .
  • High-Resolution MS : Use HRMS to distinguish between isobaric ions (e.g., [M+H]⁺ vs. [M+Na]⁺).
  • X-ray Crystallography : Resolve structural ambiguities by growing single crystals in ethanol/water mixtures and analyzing bond lengths/angles .

Q. What strategies are recommended for modifying the imidazole ring of 3-(1H-imidazol-4-yl)-propylamine to enhance its pharmacological activity while maintaining solubility?

  • Methodological Answer :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -CF₃ at the 2-position) to improve metabolic stability. Use Suzuki-Miyaura coupling for aryl modifications .
  • Solubility Optimization : Add polar substituents (e.g., -OH, -NH₂) or formulate as hydrochloride salts. Evaluate logP via shake-flask methods (target logP <3 for oral bioavailability) .
  • In Silico Screening : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., kinase inhibitors) .

Q. How do the physicochemical properties of this compound influence its stability under various storage conditions, and what experimental approaches can validate these observations?

  • Methodological Answer :

  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC. Amines are prone to oxidation; add antioxidants (e.g., BHT) if degradation exceeds 5% .
  • pH-Dependent Solubility : Measure solubility in buffers (pH 1–10) using UV-Vis spectroscopy. Imidazoles show increased solubility in acidic conditions (pKa ~6.5–7.0) .
  • Thermal Analysis : Perform DSC/TGA to identify decomposition temperatures (>169°C based on analogs in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.